![molecular formula C20H23N5O B3006816 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1334374-64-9](/img/structure/B3006816.png)
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized .Molecular Structure Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . Installing a pyrazole ring to this region had a profound effect in reduction of CYP DI .Physical And Chemical Properties Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family . They are particularly useful in organic synthesis .Scientific Research Applications
Antileishmanial Activity
Pyrazole derivatives have been identified as active structures against leishmaniasis, a neglected tropical disease. The binding affinity of these compounds to specific enzymes in the parasite suggests their potential as antileishmanial agents .
Antimalarial Properties
Compounds with a pyrazole core have shown a wide range of biological activities, including antimalarial effects. This suggests that our compound may also possess antimalarial properties due to its structural similarities .
Anti-inflammatory and Antinociceptive Effects
Pyrazole derivatives are known for their anti-inflammatory and antinociceptive activities, which could make them valuable in the development of new pain relief medications .
Antifungal and Antiviral Applications
The broad biological activity spectrum of pyrazole-based molecules includes antifungal and antiviral properties, indicating potential use in treating such infections .
Antidepressant and Antibacterial Effects
These compounds have also been explored for their antidepressant and antibacterial effects, which could lead to new treatments for bacterial infections and mood disorders .
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of pyrazole derivatives make them candidates for cancer treatment research and oxidative stress management .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRVABJNUNLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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